molecular formula C7H6F2N2S B1597958 (2,6-Difluorophenyl)thiourea CAS No. 59772-31-5

(2,6-Difluorophenyl)thiourea

Cat. No.: B1597958
CAS No.: 59772-31-5
M. Wt: 188.2 g/mol
InChI Key: AWPKXPUZILRUDJ-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)thiourea: is a chemical compound with the molecular formula C7H6F2N2S and a molecular weight of 188.20 g/mol . It is characterized by the presence of two fluorine atoms attached to the benzene ring at positions 2 and 6, and a thiourea group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)thiourea typically involves the reaction of 2,6-difluorobenzonitrile with thiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

(2,6-Difluorophenyl)thiourea: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the fluorine or nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may use various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation products may include corresponding oxo derivatives.

  • Reduction products may include amine derivatives.

  • Substitution products may include various substituted phenyl derivatives.

Scientific Research Applications

(2,6-Difluorophenyl)thiourea: has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

(2,6-Difluorophenyl)thiourea: is compared with other similar compounds, such as (2,4-Difluorophenyl)thiourea and (2,5-Difluorophenyl)thiourea . These compounds share structural similarities but differ in the positions of the fluorine atoms on the benzene ring, which can lead to variations in their chemical and biological properties.

Comparison with Similar Compounds

  • (2,4-Difluorophenyl)thiourea

  • (2,5-Difluorophenyl)thiourea

  • (2,3-Difluorophenyl)thiourea

Properties

IUPAC Name

(2,6-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPKXPUZILRUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382562
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59772-31-5
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Difluorophenyl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzoyl chloride (5.44 g, 38 mmol) was added dropwise to a solution of ammonium thiocyanate (2.55 g, 42.6 mmol) in acetone. Solution was refluxed for 10 minutes at which time a solution of 2,6-difluoro-aniline (5.0 g, 38.8 mmol) in acetone was added dropwise and the solution refluxed for approximately 5 minutes. The solution was then poured into 500 mL of water and a resulting solid precipitated out. The separated crystalline solid was collected by filtration and then heated in a NaOH solution (3 g in 50 mL H2O). The solution was acidified with conc. HCl, then made slightly basic using conc. NH4OH. Crystalline solid was seen and collected to obtain (2,6-difluoro-phenyl)-thiourea. A mixture of the thiourea (5.7 g, 30.3 mmol), AcONa (2.43 g) and ClCH2CO2H (2.86 g) in AcOH (20 mL) was heated to reflux at 130 C.° for four hours. The mixture was poured onto water and the formed solid was isolated by filtration. It was washed with water to give the desired thiazolidinone (a compound of formula IV in which R is 2,6-difluorophenyl) (6.75 g, 29.6 mmol). A mixture of the thiazolidinone (200 mg, 0.8 mmol), 6-formyl quinoline (137 mg, 0.8 mmol) and AcONa (211 mg, 2.4 mmol) in AcOH (10 mL) was heated to reflux at 130 C.° for 2 days. Water was added to the solution and generated a solid that was collected by filtration and washed with water, followed by desiccation in vacuo to afford the title compound as a yellow solid. ES (±) MS m/e=368.0 (M+H). HPLC (rt)−4.53 m
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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